C12E5 is used in studies related to biological membranes and cell biology. Its ability to form multilamellar vesicles makes it a valuable tool. These vesicles mimic the structure of cell membranes and can be used to study various cellular processes, such as membrane transport and protein-lipid interactions. A study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects demonstrates the formation of multilamellar vesicles from a 40wt% solution of C12E5 dissolved in D2O under shear rate [Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects, Multilamellar vesicle formation and characterization of C12E5 nonionic surfactant in D2O, ].
C12E5's surfactant properties make it a potential candidate in drug delivery research. Surfactants can improve the solubility and bioavailability of drugs, making them more effective. Studies explore the use of C12E5 in formulations for topical and transdermal drug delivery [Source: Journal of Colloid and Interface Science, Design of Nanostructured Lipid Carriers using Pentaethylene Glycol Monododecyl Ether (C12E5) for Topical and Transdermal Delivery of Curcumin, ].
N-decylpentaoxyethylene is a nonionic surfactant characterized by a long hydrophobic alkyl chain (decyl) and a hydrophilic polyether segment consisting of five ethylene oxide units. This compound is part of a larger class of polyethylene glycol derivatives, which are known for their versatile applications in various fields including pharmaceuticals, cosmetics, and industrial processes. The structure of N-decylpentaoxyethylene can be represented as follows:
The combination of these components gives N-decylpentaoxyethylene unique properties such as emulsification, wetting, and solubilizing capabilities.
The primary mechanism of action of C12E5 is related to its surfactant properties. By lowering the surface tension of water, C12E5 can:
C12E5 can also interact with biomolecules through its hydrophilic head group, potentially influencing their activity or conformation []. However, the specific mechanisms require further investigation.
Research indicates that N-decylpentaoxyethylene exhibits low toxicity and is generally considered safe for use in various biological applications. Its surfactant properties facilitate interactions with biological membranes, enhancing drug delivery systems. Studies have shown that nonionic surfactants like N-decylpentaoxyethylene can improve the solubility and bioavailability of hydrophobic drugs, making it a valuable compound in pharmaceutical formulations.
N-decylpentaoxyethylene can be synthesized through several methods:
Each method has its advantages and disadvantages regarding yield, purity, and environmental impact
N-decylpentaoxyethylene is distinguished by its balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring both solubilization and emulsification without significant toxicity
Studies investigating the interactions of N-decylpentaoxyethylene with other chemicals have shown that it can form micelles in aqueous solutions, which enhances the solubility of hydrophobic substances. Furthermore, its interactions with biological membranes have been explored to understand its potential in drug delivery systems. These studies often focus on how the surfactant modifies membrane permeability and stability. The compound's interaction with proteins has also been studied, revealing that it can affect protein conformation and activity depending on concentration and environmental conditions
N-decylpentaoxyethylene possesses the molecular formula C20H42O6, reflecting its composition of twenty carbon atoms, forty-two hydrogen atoms, and six oxygen atoms [1] [4]. The structural configuration follows a linear arrangement where a ten-carbon alkyl chain is connected to a chain of five ethylene oxide units terminated by a hydroxyl group [2] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[2-[2-[2-[2-(decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, which accurately describes the sequential connectivity of the ethylene oxide units [1] [4]. The molecular structure can be represented as CH3(CH2)9(OCH2CH2)5OH, where the decyl group CH3(CH2)9- forms the hydrophobic tail, and the pentaethylene glycol segment -(OCH2CH2)5OH constitutes the hydrophilic head [1] [2]. This amphiphilic architecture enables the compound to function effectively as a surfactant by reducing surface and interfacial tensions through the alignment of hydrophilic heads toward aqueous environments and hydrophobic tails toward organic substances [2]. Table 1: Basic Molecular Characteristics of N-decylpentaoxyethylene The molecular weight of N-decylpentaoxyethylene is precisely determined to be 378.54 to 378.55 grams per mole, as established through various analytical methods [1] [4]. This molecular weight reflects the sum of all atomic contributions within the molecule, providing a fundamental parameter for stoichiometric calculations and physicochemical property predictions [1]. The atomic composition analysis reveals the distribution of elements within the molecular framework [1] [4]. Carbon atoms comprise the largest mass fraction, contributing significantly to the molecule's hydrophobic character through the decyl chain and the carbon backbone of the ethylene oxide units [1]. Hydrogen atoms, while numerous, contribute a smaller mass percentage due to their low atomic weight [1]. Oxygen atoms, despite being fewer in number, contribute substantially to the molecular weight and are responsible for the compound's hydrophilic properties and hydrogen bonding capabilities [5] [6]. Table 2: Atomic Composition Analysis of N-decylpentaoxyethylene (C₂₀H₄₂O₆) The distribution of atomic masses demonstrates that carbon atoms account for approximately 63.46% of the total molecular weight, emphasizing the predominant role of the carbon framework in determining the compound's physical properties [1]. Oxygen atoms contribute 25.36% of the molecular weight, reflecting their importance in establishing the compound's surfactant properties and intermolecular interactions [5] [6]. Hydrogen atoms, while constituting the majority of atoms in the molecule, represent only 11.18% of the total mass [1]. The functional group arrangement in N-decylpentaoxyethylene follows a systematic pattern that defines its chemical behavior and physicochemical properties [1] [2] [7]. The molecule contains several distinct functional groups, each contributing specific characteristics to the overall molecular behavior [7]. The primary functional groups include a terminal primary alcohol group (-OH), five ether linkages (-C-O-C-), and the alkyl chain component [1] [2] [7]. The ether functional groups are particularly significant as they form the backbone of the polyoxyethylene chain, with each ether linkage exhibiting characteristic C-O-C bond angles of approximately 120° [5] [6]. These ether linkages provide flexibility to the molecular chain while maintaining chemical stability under normal conditions [5] [6]. Table 3: Functional Group Analysis of N-decylpentaoxyethylene The connectivity pattern follows a linear sequence where the decyl chain is linked through an ether bond to the first ethylene oxide unit, which is subsequently connected to four additional ethylene oxide units through ether linkages, culminating in a terminal hydroxyl group [1] [2]. This specific arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, enabling its function as an effective surfactant [2] [3]. Table 4: Connectivity Pattern Analysis of N-decylpentaoxyethylene The ethylene oxide units in the molecule are derived from ethylene oxide polymerization, where each unit contributes two carbon atoms and one oxygen atom to the chain structure [8] [6]. The terminal hydroxyl group provides the molecule with hydrogen bonding capability, enhancing its solubility in polar solvents while the decyl chain ensures compatibility with nonpolar environments [2] [7]. N-decylpentaoxyethylene belongs to a broader family of polyoxyethylene alkyl ethers, commonly designated by the notation CnEm, where n represents the number of carbon atoms in the alkyl chain and m indicates the number of ethylene oxide units [3] [9]. Comparative analysis with related compounds reveals systematic relationships between molecular structure and physicochemical properties [3] [9]. Table 5: Structural Comparison of Related Polyoxyethylene Alkyl Ethers Structural comparisons reveal that variations in alkyl chain length significantly influence molecular weight and hydrophobic character [9] [10] [11]. The progression from C8E5 to C12E5 demonstrates a systematic increase in molecular weight of approximately 28 grams per mole for each additional CH2 unit in the alkyl chain [9] [10]. This increase in chain length enhances the hydrophobic interactions and affects critical micelle concentration values [9] [11]. Comparative studies of C10E5 with C14E6 micelles have revealed that alkyl chain length variations significantly impact micellar characteristics including cross-sectional diameter, stiffness parameters, and spacing between hydrophilic tails [10] [11]. Research indicates that C10E5 micelles exhibit larger cross-sectional diameters and stiffness parameters compared to C14E6 micelles, with these differences becoming less pronounced as alcohol content increases in mixed systems [11]. The influence of ethylene oxide chain length, as demonstrated by comparing C10E4, C10E5, and C10E6, shows systematic increases in molecular weight and hydrophilic character [3]. Each additional ethylene oxide unit contributes 44 grams per mole to the molecular weight and enhances water solubility while potentially affecting cloud point temperatures [3]. Studies have established that the physicochemical parameters including critical micelle concentration, molar volume, density, and cloud-point temperature exhibit strong correlations with both the alkyl chain length (n) and the number of ethylene oxide units (m) [3]. N-decylpentaoxyethylene exists as a liquid at room temperature (20°C), presenting as a colorless to clear liquid with characteristic properties typical of nonionic polyoxyethylene ethers [1] [2]. The compound maintains its liquid state under standard laboratory conditions, making it readily applicable for various research and industrial applications [3] [1]. The physical appearance of N-decylpentaoxyethylene is consistent with other members of the polyoxyethylene alkyl ether family, exhibiting the typical characteristics of nonionic surfactants [4]. The compound demonstrates good stability under normal storage conditions and is classified as a combustible material [1]. N-decylpentaoxyethylene exhibits a predicted boiling point of 460.9°C ± 35.0°C at standard atmospheric pressure (760 mmHg) [1] [2]. This relatively high boiling point is characteristic of polyoxyethylene ethers with extended alkyl chains and multiple ether linkages, reflecting the compound's molecular structure and intermolecular forces. The thermal stability profile indicates that the compound remains stable under normal conditions but is classified as combustible [1]. The flash point has been determined to be 232.6°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [2]. The density of N-decylpentaoxyethylene at 20°C ranges from 0.973 to 0.975 g/mL [1] [5], which is consistent with typical values for polyoxyethylene alkyl ethers. This density range reflects the molecular composition, with the pentaoxyethylene chain contributing to the overall molecular weight while maintaining relatively low density due to the ether linkages. The refractive index (n20/D) is 1.453 [1] [6], providing an important optical property for compound identification and quality control. This value falls within the expected range for polyoxyethylene ethers and can be used for analytical purposes and purity assessment. The partition coefficient characteristics of N-decylpentaoxyethylene reflect its amphiphilic nature as a nonionic surfactant. While experimental LogP values for the octanol-water system have not been extensively reported in the literature, the compound's structure suggests moderate lipophilicity due to the decyl chain balanced by hydrophilicity from the pentaoxyethylene moiety [7] [8]. The predicted pKa value is 14.36 ± 0.10 [1], indicating that the compound behaves as a very weak acid under normal conditions, which is typical for polyoxyethylene ethers with terminal hydroxyl groups. This high pKa value suggests that the compound remains predominantly in its neutral form across a wide pH range. N-decylpentaoxyethylene demonstrates limited water solubility due to its extended decyl chain, which imparts significant hydrophobic character [9] [10]. The compound shows excellent solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), as confirmed by supplier specifications [11]. The solubility characteristics are governed by the balance between the hydrophobic decyl chain and the hydrophilic pentaoxyethylene segment. The compound is expected to be soluble in alcohols such as ethanol and isopropanol due to hydrogen bonding capabilities of the ether oxygen atoms [12]. Similarly, solubility in nonpolar organic solvents like hexane and other alkanes is anticipated due to the decyl chain's hydrophobic interactions [12]. The storage temperature recommendation of -15°C [1] suggests that the compound should be maintained under refrigerated conditions to preserve stability and prevent degradation. This storage requirement is typical for polyoxyethylene ethers to maintain their surfactant properties and prevent oxidation of the ether linkages. Corrosive;Irritant Unique Features Polyethylene Glycol Varies in molecular weight Pharmaceuticals, cosmetics Broad range of molecular weights Octaethylene Glycol Eight ethylene oxide units Emulsifiers Higher hydrophilicity Nonylphenol Ethoxylate Nonyl group with ethylene oxide units Industrial applications More toxic than N-decylpentaoxyethylene Sorbitan Monostearate Ester derived from sorbitol Food industry Biodegradable Molecular Formula C20H42O6 and Structural Configuration
Property Value Molecular Formula C₂₀H₄₂O₆ Molecular Weight (g/mol) 378.54-378.55 CAS Registry Number 23244-49-7 IUPAC Name 2-[2-[2-[2-[2-(decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol Common Names C10E5, Pentaethylene glycol monodecyl ether, N-decylpentaoxyethylene Boiling Point (°C) 460.9 ± 35.0 (predicted) Density (g/cm³) 0.973-0.975 Refractive Index n²⁰/D 1.453 Flash Point (°C) 232.6 Physical State at 20°C Liquid Appearance Clear to slightly yellow liquid Molecular Weight (378.55) and Atomic Composition
Element Number of Atoms Atomic Mass (u) Total Mass Contribution (u) Mass Percentage (%) Carbon (C) 20 12.010 240.200 63.46 Hydrogen (H) 42 1.008 42.336 11.18 Oxygen (O) 6 15.999 95.994 25.36 Functional Group Arrangement and Connectivity Patterns
Functional Group Number Present Position/Description Chemical Formula Primary alcohol (-OH) 1 Terminal position of ethylene oxide chain -OH Ether linkages (-C-O-C-) 5 Five ether oxygen atoms connecting ethylene oxide units -CH₂CH₂O- Alkyl chain (decyl) 1 Ten-carbon saturated hydrocarbon chain C₁₀H₂₁- Polyoxyethylene chain 1 Five ethylene oxide units (-CH₂CH₂O-) -(OCH₂CH₂)₅- Terminal hydroxyl group 1 Free hydroxyl group at chain terminus -CH₂CH₂OH Structural Component Chemical Structure Bond Type Position Number Terminal decyl group CH₃(CH₂)₉- C-C single bonds 1-10 First ether linkage -O- C-O single bond 11 First ethylene oxide unit -CH₂CH₂- C-C single bonds 12-13 Second ether linkage -O- C-O single bond 14 Second ethylene oxide unit -CH₂CH₂- C-C single bonds 15-16 Third ether linkage -O- C-O single bond 17 Third ethylene oxide unit -CH₂CH₂- C-C single bonds 18-19 Fourth ether linkage -O- C-O single bond 20 Fourth ethylene oxide unit -CH₂CH₂- C-C single bonds 21-22 Fifth ether linkage -O- C-O single bond 23 Fifth ethylene oxide unit -CH₂CH₂- C-C single bonds 24-25 Terminal hydroxyl group -OH C-O single bond 26 Structural Comparisons with Related Polyoxyethylene Alkyl Ethers
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Ethylene Oxide Units CAS Number C8E5 (Octyl pentaethylene glycol ether) C₁₈H₃₈O₆ 350.49 C8 (Octyl) 5 23244-85-1 C10E5 (N-decylpentaoxyethylene) C₂₀H₄₂O₆ 378.55 C10 (Decyl) 5 23244-49-7 C12E5 (Dodecyl pentaethylene glycol ether) C₂₂H₄₆O₆ 406.60 C12 (Dodecyl) 5 3055-95-6 C10E4 (Decyl tetraethylene glycol ether) C₁₈H₃₈O₅ 334.49 C10 (Decyl) 4 2315-64-2 C10E6 (Decyl hexaethylene glycol ether) C₂₂H₄₆O₇ 422.59 C10 (Decyl) 6 5168-89-8 Physical State and Appearance
Boiling Point (460.9°C) and Thermal Parameters
Thermal Parameter Value Conditions/Notes Boiling Point 460.9°C ± 35.0°C At 760 mmHg (predicted) Flash Point 232.6°C Closed cup method Thermal Stability Stable under normal conditions Combustible material Decomposition Temperature Not determined Thermal analysis needed Heat Capacity Not determined Experimental measurement required Thermal Conductivity Not determined Experimental measurement required Density (0.973-0.975 g/mL at 20°C) and Refractive Index (n20/D 1.453)
Physical Property Value Source Density (20°C) 0.973 g/mL [1] [5] Density Range 0.973-0.975 g/mL [1] [5] Refractive Index (n20/D) 1.453 [1] [6] Specific Volume 1.028 mL/g Calculated Molar Volume 389.0 cm³/mol Calculated LogP and Partition Coefficient Characteristics
Parameter Value/Description Comments LogP (octanol-water) Not experimentally determined Requires experimental measurement pKa (predicted) 14.36 ± 0.10 Very weak acid behavior Hydrophobic Character Amphiphilic surfactant Contains both hydrophobic and hydrophilic regions Partition Behavior Moderate lipophilicity Balanced by hydrophilic ether groups Solubility Profile and Solvent Compatibility
Solvent System Solubility Comments Water Limited solubility Due to long alkyl chain DMSO Soluble Confirmed by supplier data Ethanol Likely soluble Expected due to ether groups Hexane Likely soluble Expected due to decyl chain Isopropanol Likely soluble Hydrogen bonding potential Toluene Likely soluble Aromatic solvent compatibility
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
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